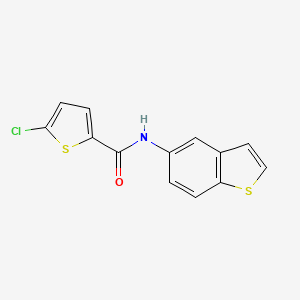![molecular formula C8H12O B2561419 (1S,5R)-Bicyclo[3.2.0]heptane-3-carbaldehyde CAS No. 2418596-87-7](/img/structure/B2561419.png)
(1S,5R)-Bicyclo[3.2.0]heptane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Constrained β-proline Analogues in Catalysis
A study by Armstrong, Bhonoah, and White (2009) investigated constrained β-proline analogues, including structures related to "(1S,5R)-Bicyclo[3.2.0]heptane-3-carbaldehyde," in organocatalytic aldol reactions. They found that the bicyclic system showed improved selectivity over its monocyclic analogue, demonstrating the importance of acid geometry in the catalytic process. This research highlights the potential of using conformationally constrained compounds in enhancing reaction selectivity (Armstrong et al., 2009).
Synthetic Applications
Landmesser, Linden, and Hansen (2008) explored the reactivity of heptalenecarbaldehydes, closely related to the bicycloheptane structure, in synthesizing complex heterocyclic compounds. Their work underscores the versatility of such aldehydes in forming compounds with potential applications in materials science and pharmaceuticals (Landmesser et al., 2008).
Photoinitiated Isomerizations
Research by Dubonosov et al. (2001) on photoinitiated isomerizations of bicycloheptane derivatives demonstrated the potential of these compounds in photochemical applications. Their ability to undergo reversible isomerizations could be harnessed in developing photoresponsive materials (Dubonosov et al., 2001).
Antiproliferative Constituents from Natural Sources
A study on Amomum tsao-ko by Yang et al. (2009) identified bicyclononane aldehydes with antiproliferative activity. This discovery adds to the body of knowledge on natural compounds with potential therapeutic applications (Yang et al., 2009).
Stereochemistry in Organic Synthesis
Yuasa, Tsuruta, and Yuasa (2000) examined the stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes. Understanding the stereochemical outcomes of reactions involving these compounds is crucial for their application in synthesizing enantiomerically pure substances (Yuasa et al., 2000).
Propiedades
IUPAC Name |
(1S,5R)-bicyclo[3.2.0]heptane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-6-3-7-1-2-8(7)4-6/h5-8H,1-4H2/t6?,7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNZWKBGYDKGCT-IEESLHIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-Bicyclo[3.2.0]heptane-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)




![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]acetamide](/img/structure/B2561348.png)


![[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine](/img/structure/B2561355.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2561356.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2561357.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2561359.png)